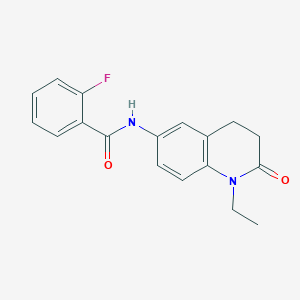![molecular formula C19H21FN2O B2773810 2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide CAS No. 1797341-46-8](/img/structure/B2773810.png)
2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylpiracetam (also known as Phenotropil or Carphedon) is a derivative of Piracetam, a nootropic of the racetam family . The only modification in Phenylpiracetam is the addition of a phenyl group to its structure . It is reported to be more neuroprotective than piracetam and also possesses psychostimulatory properties .
Molecular Structure Analysis
Phenylpiracetam is the piracetam structure with an additional phenyl group attached to the pyrrolidone nucleus . Due to the chiral center at the fourth position of the pyrrolidinone ring, it can exist in an S or R isomer .Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activity
The synthesis of novel compounds related to 2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has shown promising anti-inflammatory activity. A study presented the synthesis of eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide. Among these, compounds 10a, 10b, and 10d exhibited significant anti-inflammatory activity, with 10c showing moderate activity. The chemical structures were confirmed using NMR, IR, and Mass spectra, highlighting the potential for developing new anti-inflammatory agents (Sunder & Maleraju, 2013).
Photoreactions and Anti-cancer Drug Research
Another research area explores the photoreactions of compounds with structural similarities to 2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide, such as flutamide, a widely used anti-cancer drug. A study investigated the photoreactions of flutamide in different solvents, revealing distinct pathways leading to various photoproducts. This research contributes to understanding the behavior of similar compounds under light exposure, which is crucial for developing safer and more effective anti-cancer medications (Watanabe et al., 2015).
Radioisotope Labeling for PET Imaging
In the field of medical imaging, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed with a fluorine atom, allows for radioisotope labeling with fluorine-18. This enables in vivo imaging using positron emission tomography (PET), providing a tool for advanced medical diagnostics and research into various diseases (Dollé et al., 2008).
Polymorphism Study in Pharmaceutical Compounds
Research into the polymorphism of pharmaceutical compounds, such as Linezolid, which bears structural resemblance to 2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide, offers insights into the stability, formulation, and efficacy of drugs. A combined single-crystal, powder diffraction, and NMR study on Linezolid identified two anhydrous polymorphic forms, providing valuable information for drug development and manufacturing processes (Maccaroni et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-16-10-8-15(9-11-16)13-19(23)21-14-18-7-4-12-22(18)17-5-2-1-3-6-17/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDFEKLSKWDBGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

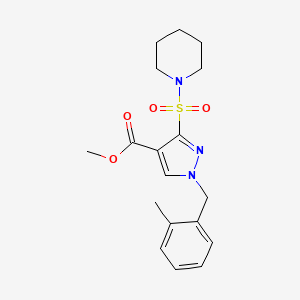
![N-(4-fluoro-2-methylphenyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2773728.png)

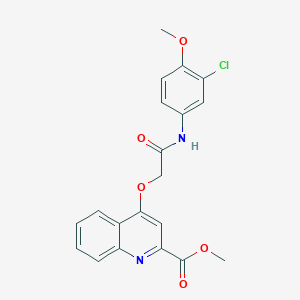
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773735.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773738.png)

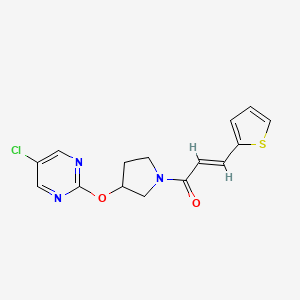
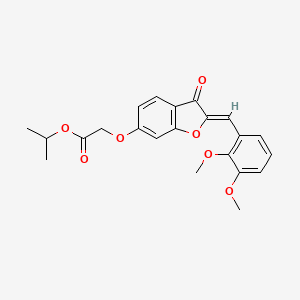
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2773744.png)
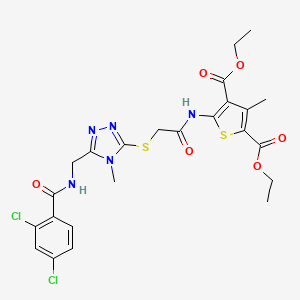

![8-(3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2773748.png)
